PBD-150

Description

Structure

3D Structure

Properties

IUPAC Name |

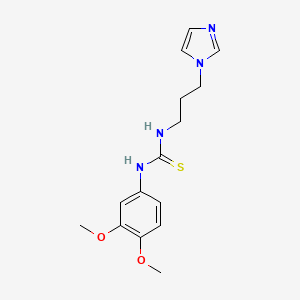

1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQXMGLQANXZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PBD-150

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBD-150 is a potent, small-molecule inhibitor of human glutaminyl cyclase (QC), an enzyme implicated in the pathogenesis of Alzheimer's disease. The primary mechanism of action of this compound is the inhibition of QC-mediated cyclization of N-terminal glutamate residues of amyloid-β (Aβ) peptides. This post-translational modification leads to the formation of pyroglutamate-amyloid-β (pGlu-Aβ), a highly neurotoxic species with an accelerated aggregation propensity that acts as a seed for the formation of amyloid plaques. By inhibiting QC, this compound effectively reduces the formation of pGlu-Aβ, thereby mitigating downstream pathological events associated with Alzheimer's disease, including plaque formation and associated cognitive decline, as demonstrated in preclinical models. A significant consideration in the pharmacology of this compound is evidence suggesting it may not cross the blood-brain barrier, indicating that its therapeutic effects observed in animal models could be mediated by peripheral QC inhibition.

Core Mechanism of Action: Inhibition of Glutaminyl Cyclase

This compound is a competitive inhibitor of human glutaminyl cyclase (hQC).[1] QC is a zinc-dependent metalloenzyme that catalyzes the intramolecular cyclization of N-terminal glutamine and glutamate residues of peptides and proteins to form pyroglutamic acid.[1] In the context of Alzheimer's disease, QC is responsible for the conversion of N-terminally truncated Aβ peptides, which have an exposed glutamate at the N-terminus, into pGlu-Aβ.[1]

The formation of pGlu-Aβ is a critical step in the amyloid cascade hypothesis. pGlu-Aβ is more hydrophobic, more resistant to proteolytic degradation, and aggregates more rapidly than unmodified Aβ peptides.[2] It is considered a seeding species for the deposition of amyloid plaques, which are a hallmark of Alzheimer's disease.[2] this compound, by binding to the active site of QC, prevents the cyclization of Aβ, thereby reducing the levels of neurotoxic pGlu-Aβ.[1]

Signaling Pathway of Glutaminyl Cyclase in Amyloidogenesis

Quantitative Data

The inhibitory potency of this compound against glutaminyl cyclase has been determined in enzymatic assays. The available data is summarized in the table below.

| Parameter | Species | Enzyme Variant | Value | Reference |

| Ki | Human | Recombinant hQC | 60 nM | [2] |

| Ki | Human | Y115E-Y117E variant | 490 nM | [1] |

| Ki | Murine | Recombinant mQC | 173 nM | [2] |

Experimental Protocols

Glutaminyl Cyclase (QC) Inhibition Assay (Ki Determination)

The inhibitory constant (Ki) of this compound against QC is typically determined using a continuous fluorometric assay.

Principle: This assay measures the activity of QC through a coupled enzymatic reaction. QC converts a substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), to pyroglutamate-AMC. A second enzyme, pyroglutamyl aminopeptidase (pGAP), then cleaves the pyroglutamate, releasing the fluorescent 7-amido-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to the QC activity. The assay is performed with and without various concentrations of this compound to determine its inhibitory effect.

Methodology:

-

Reagents: Recombinant human or murine QC, Gln-AMC substrate, pGAP, assay buffer (e.g., Tris-HCl with a zinc salt), this compound.

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, Gln-AMC, and pGAP in a 96-well microplate.

-

This compound is added to the wells at varying concentrations. A control with no inhibitor is also included.

-

The reaction is initiated by the addition of QC.

-

The fluorescence of AMC is monitored over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).

-

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The Ki is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is not significantly depleted by binding to the enzyme.

In Vitro Reduction of pGlu-Aβ in Cell Culture

This experiment assesses the ability of this compound to reduce the secretion of pGlu-Aβ from cells overexpressing amyloid precursor protein (APP).

Principle: HEK293 cells are transiently transfected to co-express a mutant form of human APP (e.g., the Swedish mutation) and human QC. These cells produce and secrete Aβ peptides, which are then converted to pGlu-Aβ by the co-expressed QC. The amount of pGlu-Aβ in the cell culture medium is quantified by ELISA.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with expression vectors for APP and QC.

-

Treatment: After transfection, the cells are treated with various concentrations of this compound (e.g., 0.1 µM and 1 µM) or a vehicle control.

-

Sample Collection: The conditioned cell culture medium is collected after a defined incubation period.

-

Quantification of pGlu-Aβ: The concentration of pGlu-Aβ in the medium is measured using a specific sandwich ELISA. ELISAs for total Aβx-40 and Aβx-42 are also performed to assess the specificity of the inhibitor.

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)

This study evaluates the therapeutic effects of this compound in a mouse model that develops age-dependent amyloid plaque pathology and cognitive deficits.

Principle: Tg2576 mice, which overexpress a mutant form of human APP, are treated with this compound over a prolonged period. The effects on brain pGlu-Aβ levels, total Aβ load, plaque pathology, and cognitive function are assessed.

Methodology:

-

Animal Model: Tg2576 mice.

-

Treatment Regimen: this compound is administered orally, typically mixed with the food pellets, at different doses. Treatment can be prophylactic (starting before significant plaque deposition) or therapeutic (starting after plaque deposition has begun). A control group receives a standard diet.

-

Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or contextual fear conditioning.

-

Biochemical Analysis:

-

At the end of the treatment period, mice are euthanized, and their brains are harvested.

-

Brain homogenates are prepared, and the levels of pGlu-Aβ, Aβx-40, and Aβx-42 are quantified by ELISA.

-

-

Histopathological Analysis:

-

Brain sections are prepared for immunohistochemistry.

-

Amyloid plaques are visualized using Thioflavin S staining or by immunostaining with anti-Aβ antibodies.

-

The plaque load is quantified using image analysis software.

-

Experimental Workflow for In Vivo Efficacy Study

Key Findings and Implications

-

Potent and Specific Inhibition of QC: this compound is a potent inhibitor of human glutaminyl cyclase, demonstrating a clear and direct mechanism of action.

-

Reduction of Neurotoxic pGlu-Aβ: By inhibiting QC, this compound has been shown to dose-dependently reduce the formation of pGlu-Aβ in both in vitro and in vivo models.[3] This reduction is accompanied by a decrease in the overall Aβ burden and plaque deposition in the brains of transgenic mice.[3]

-

Improved Cognitive Function in a Mouse Model: Long-term treatment with this compound led to improved performance in learning and memory tasks in a transgenic mouse model of Alzheimer's disease.

-

Peripheral Mechanism of Action: A critical finding is that a radiolabeled version of this compound, [11C]PBD150, did not show significant brain uptake in preclinical imaging studies.[2] This suggests that the therapeutic effects observed in mice may be due to the inhibition of peripheral QC, which could influence the systemic pool of Aβ and its transport into the brain, or other indirect mechanisms.[2] This has significant implications for the future clinical development and therapeutic application of this compound and other QC inhibitors.

Conclusion

This compound represents a promising therapeutic agent for Alzheimer's disease with a well-defined mechanism of action centered on the inhibition of glutaminyl cyclase and the subsequent reduction of neurotoxic pyroglutamate-amyloid-β. The preclinical data strongly support its potential to modify the course of the disease. However, the unexpected finding regarding its limited brain penetrability highlights the complexity of Alzheimer's disease pathology and the potential for peripherally-acting drugs to exert beneficial effects on central nervous system disorders. Further research is warranted to fully elucidate the interplay between central and peripheral QC in the context of Alzheimer's disease and to optimize the therapeutic potential of QC inhibitors like this compound.

References

PBD-150: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBD-150 is a potent, small-molecule inhibitor of human glutaminyl cyclase (hQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. By preventing the post-translational modification of amyloid-beta (Aβ) peptides, this compound offers a promising therapeutic strategy to mitigate the neurotoxic cascade associated with this neurodegenerative disorder. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development in this area.

Introduction

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. A critical step in the formation of these plaques is the modification of the N-terminus of Aβ peptides. Human glutaminyl cyclase (hQC) catalyzes the cyclization of N-terminal glutamate residues to form pyroglutamate-Aβ (pGlu-Aβ).[1][2] These pGlu-Aβ species are more resistant to degradation, exhibit increased hydrophobicity, and act as seeding agents for Aβ aggregation, thereby playing a crucial role in the initiation of plaque formation.[1]

This compound, with the chemical name 1-(3,4-Dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea, is a competitive inhibitor of hQC.[3] Its ability to block the formation of pGlu-Aβ makes it a valuable tool for studying the amyloid cascade and a potential therapeutic agent for Alzheimer's disease.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of human glutaminyl cyclase.[1] hQC is a zinc-dependent enzyme that facilitates the intramolecular cyclization of N-terminal glutaminyl and glutamyl residues of peptides and proteins to form pyroglutamyl residues.[2][3] In the context of Alzheimer's disease, hQC acts on Aβ peptides that have been cleaved from the amyloid precursor protein (APP), converting the N-terminal glutamate at position 3 to pyroglutamate.[3] This modification is a key step in the amyloid cascade, leading to the formation of neurotoxic oligomers and plaques.[1] this compound, by binding to the active site of hQC, prevents this cyclization, thereby reducing the formation of pGlu-Aβ and its downstream pathological consequences.[3]

Quantitative Data

The inhibitory activity and preclinical efficacy of this compound have been characterized in various studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value | Reference |

| Human Glutaminyl Cyclase (hQC) | Ki | 490 nM | [4] |

| Human Glutaminyl Cyclase (hQC) | IC50 | 60 nM | [5] |

| Murine Glutaminyl Cyclase | Ki | 173 nM | [3] |

| Human IsoQC (isoform of QC) | Ki | 7.3 µM | [3] |

Table 2: Preclinical In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease

| Parameter | Low Dose this compound | High Dose this compound | Reference |

| Reduction in Aβ3(pE)–42 | 23% | 65% | [6] |

| Reduction in cortical plaque formation | Diminished | Significantly Diminished | [6] |

| Improvement in learning and memory | - | Significant | [4] |

Signaling Pathway

The following diagram illustrates the role of human glutaminyl cyclase (hQC) in the amyloid cascade and the inhibitory action of this compound.

References

- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novamedline.com [novamedline.com]

- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 5. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 6. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

PBD-150 and Glutaminyl Cyclase Inhibition: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Therapeutic Target for Alzheimer's Disease

This technical guide provides a comprehensive overview of PBD-150, a potent inhibitor of glutaminyl cyclase (QC), an enzyme implicated in the pathogenesis of Alzheimer's disease (AD). Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Role of Glutaminyl Cyclase in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A significant component of these plaques is a modified form of Aβ called pyroglutamate-amyloid-beta (pE-Aβ).[1][2][3][4] The formation of pE-Aβ is catalyzed by the enzyme glutaminyl cyclase (QC), which converts the N-terminal glutamate residue of the Aβ peptide into a pyroglutamate.[1][4] This modification enhances the aggregation propensity, stability, and neurotoxicity of Aβ peptides, suggesting that pE-Aβ acts as a seed for the formation of amyloid plaques.[1][2][3]

Human QC exists in two isoforms: a secretory form (sQC) and a Golgi-resident form (gQC). sQC is more highly expressed in neuronal tissues and its expression is upregulated in the brains of individuals with Alzheimer's disease, making it a particularly relevant target for therapeutic intervention.[1] Inhibition of QC, therefore, represents a promising strategy to prevent the formation of pE-Aβ and consequently slow the progression of AD.

This compound: A Potent Glutaminyl Cyclase Inhibitor

This compound is a small molecule inhibitor of human glutaminyl cyclase. It has been investigated for its potential to reduce the burden of pE-Aβ in the brain.

Mechanism of Action

This compound acts as a competitive inhibitor of glutaminyl cyclase, binding to the active site of the enzyme and preventing the conversion of N-terminal glutamate residues of Aβ peptides to pyroglutamate. By blocking this critical step in pE-Aβ formation, this compound aims to reduce the seeding and subsequent aggregation of amyloid plaques.

Quantitative Data

The inhibitory activity of this compound against glutaminyl cyclase has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki).

| Parameter | Value | Reference |

| IC50 | 60 nM | [5] |

| Ki | 490 nM | [5] |

Note: Some sources report a Ki value of 60 nM, which may reflect differences in experimental conditions or the specific QC variant used.

Preclinical Evidence

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit the activity of recombinant human glutaminyl cyclase. These assays are crucial for determining the potency and specificity of the inhibitor.

In Vivo Studies

Preclinical studies in transgenic mouse models of Alzheimer's disease have shown that oral administration of this compound can lead to a reduction in the deposition of pE-Aβ peptides in the brain. These studies also reported improvements in learning and memory in the treated animals.

However, a study utilizing radiolabeled [11C]this compound for positron emission tomography (PET) imaging in rodents concluded that this compound does not significantly cross the blood-brain barrier. This finding suggests that the therapeutic effects observed in earlier mouse studies might be attributable to the inhibition of peripheral glutaminyl cyclase or other indirect mechanisms. Further research is needed to clarify the precise site of action of this compound in vivo.

Experimental Protocols

Glutaminyl Cyclase Activity Assay (Fluorimetric)

This protocol describes a general method for measuring QC activity and screening for inhibitors like this compound.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human glutaminyl cyclase, a suitable substrate (e.g., Gln-AMC), assay buffer (e.g., Tris-HCl with EDTA), and the inhibitor this compound at various concentrations.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, this compound solution, and QC enzyme solution.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Detection: Measure the fluorescence signal at regular time intervals using a microplate reader. The excitation and emission wavelengths will depend on the fluorogenic substrate used.

-

Data Analysis: Determine the initial reaction rates from the fluorescence data. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

In Vivo Efficacy Study in a Transgenic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Methodology:

-

Animal Model: Utilize a transgenic mouse model that develops age-dependent Aβ pathology, such as the 5XFAD or APP/PS1 models.

-

Compound Administration: Administer this compound to the mice. The route of administration (e.g., oral gavage, formulated in chow) and the dosing regimen (e.g., daily for several months) should be clearly defined. A vehicle control group is essential.

-

Behavioral Testing: After the treatment period, assess cognitive function using standardized behavioral tests, such as the Morris water maze or contextual fear conditioning.

-

Tissue Collection and Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

-

Biochemical Analysis: Homogenize the brain tissue and quantify the levels of different Aβ species (including pE-Aβ) using techniques such as ELISA or mass spectrometry.

-

Histopathological Analysis: Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques and associated pathologies like microgliosis and astrocytosis.

Comparative Landscape: this compound and Other QC Inhibitors

Several other glutaminyl cyclase inhibitors have been developed, with Varoglutamstat (PQ912) being one of the most clinically advanced.

| Compound | Key Features | Development Stage |

| This compound | Potent in vitro inhibitor; preclinical efficacy in mouse models; questions regarding BBB penetration. | Preclinical |

| Varoglutamstat (PQ912) | Orally bioavailable; has demonstrated target engagement in the CNS; has been evaluated in Phase 2 clinical trials for Alzheimer's disease. | Clinical (Phase 2) |

The clinical development of Varoglutamstat provides valuable insights into the therapeutic potential of targeting glutaminyl cyclase for Alzheimer's disease.

Logical Relationships in QC-Mediated Pathology

The inhibition of glutaminyl cyclase by this compound is predicated on a clear logical framework linking the enzyme to the core pathology of Alzheimer's disease.

Conclusion and Future Directions

This compound is a potent inhibitor of glutaminyl cyclase that has shown promise in preclinical models of Alzheimer's disease. The central hypothesis is that by preventing the formation of pE-Aβ, this compound can mitigate a key initiating step in the amyloid cascade.

Key areas for future research include:

-

Clarifying Blood-Brain Barrier Permeability: Definitive studies are required to understand the extent to which this compound enters the central nervous system.

-

Investigating Peripheral Mechanisms: If the primary site of action is in the periphery, further investigation into the role of peripheral QC and circulating pE-Aβ in AD pathogenesis is warranted.

-

Optimizing Pharmacokinetics: Medicinal chemistry efforts could focus on improving the pharmacokinetic properties of this compound, including its ability to cross the blood-brain barrier.

-

Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with other QC inhibitors like Varoglutamstat would provide valuable data for lead optimization.

References

- 1. db.bio-m.org [db.bio-m.org]

- 2. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutaminyl cyclase inhibition atte ... | Article | H1 Connect [archive.connect.h1.co]

- 4. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Glutaminyl Cyclase Inhibition in Mitigating Amyloid-Beta Plaque Formation: A Technical Overview of PBD-150 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of amyloid-beta (Aβ) plaques is a central pathological hallmark of Alzheimer's disease (AD). A significant component of these plaques is a modified, N-terminally truncated, and pyroglutamated form of Aβ (pGlu-Aβ). This species is considered a critical seed for Aβ aggregation, exhibiting enhanced hydrophobicity, stability, and neurotoxicity compared to full-length Aβ. The formation of pGlu-Aβ is catalyzed by the enzyme Glutaminyl Cyclase (QC). Consequently, inhibition of QC presents a promising therapeutic strategy to prevent the formation of these pathogenic Aβ species. This technical guide provides an in-depth overview of the preclinical QC inhibitor PBD-150 and its clinical successor, varoglutamstat (formerly PQ912), focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Pyroglutamate-Aβ in Alzheimer's Disease

The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of Alzheimer's disease.[1][2] While full-length Aβ peptides (Aβ1-40 and Aβ1-42) have been the primary focus of research, a substantial portion of Aβ in AD brains consists of N-terminally truncated and modified species.[3] Among these, pyroglutamate-Aβ (pGlu-Aβ or AβpE3) has emerged as a particularly pathogenic variant.[4]

The formation of pGlu-Aβ involves the truncation of the first two amino acids of the Aβ peptide, followed by the cyclization of the newly exposed N-terminal glutamate residue, a reaction catalyzed by Glutaminyl Cyclase (QC).[5][6] This modification renders the peptide more prone to aggregation and more resistant to degradation, making it a potent seed for the formation of toxic oligomers and amyloid plaques.[3][7] The expression of QC is upregulated in the brains of AD patients, further implicating this enzyme in the disease process.[7]

This compound and Varoglutamstat (PQ912): A New Class of QC Inhibitors

Probiodrug AG (now Vivoryon Therapeutics) has been a pioneer in the development of QC inhibitors for the treatment of AD.[8][9][10] this compound was one of the early preclinical compounds in this class. It is a potent inhibitor of QC with a reported Ki value of 60 nM.[11] Preclinical studies in transgenic mouse models of AD demonstrated a therapeutic effect of this compound.[11]

Subsequent development efforts led to varoglutamstat (formerly PQ912), a first-in-class QC inhibitor that has advanced to clinical trials.[1][12] Varoglutamstat is a small molecule that competitively inhibits human, rat, and mouse QC with Ki values in the range of 20-65 nM.[12][13]

Mechanism of Action

Both this compound and varoglutamstat act by inhibiting the enzymatic activity of QC. By blocking QC, these compounds prevent the conversion of N-terminal glutamate residues of truncated Aβ peptides into pyroglutamate. This, in turn, reduces the formation of the highly pathogenic pGlu-Aβ species, thereby inhibiting the initial seeding and subsequent aggregation of Aβ into plaques.[1][7] Interestingly, studies with a radiolabeled form of this compound, [11C]PBD150, revealed that the compound does not cross the blood-brain barrier (BBB).[11][14] This has led to the hypothesis that inhibition of peripheral QC may also contribute to the therapeutic effect, potentially by reducing the pool of circulating pGlu-Aβ that could otherwise enter the brain.[11]

Preclinical Efficacy of QC Inhibitors

The preclinical efficacy of QC inhibitors has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from studies on varoglutamstat, which serves as a representative for this class of compounds.

Table 1: In Vitro Potency of Varoglutamstat (PQ912)

| Parameter | Value | Species | Reference |

| Ki for QC | 20-65 nM | Human, Rat, Mouse | [12] |

| Ki for human QC | 25 nM | Human | [13] |

| Ki for human QC | 29 nM | Human | [15] |

| Ki for human isoQC | 5 nM | Human | [15] |

Table 2: In Vivo Efficacy of Varoglutamstat (PQ912) in a Transgenic Mouse Model of AD (hAPPSLxhQC)

| Parameter | Treatment | Outcome | Reference |

| Dosage | ~200 mg/kg/day (oral, via chow) | - | [12] |

| QC Target Occupancy (Brain & CSF) | ~200 mg/kg/day | ~60% | [12][13] |

| pGlu-Aβ Levels | ~200 mg/kg/day | Significant reduction | [12] |

| Spatial Learning (Morris Water Maze) | ~200 mg/kg/day | Significant improvement | [12] |

| Soluble Aβ(x-42) Reduction | 140 mg/kg/day + m6-Ab | ~45-65% (additive effect) | [2] |

| Insoluble Aβ(x-42) Reduction | 140 mg/kg/day + m6-Ab | ~45-65% (additive effect) | [2] |

| Soluble pGlu3-Aβ(3-42) Reduction | 140 mg/kg/day + m6-Ab | ~45-65% (additive effect) | [2] |

| Insoluble pGlu3-Aβ(3-42) Reduction | 140 mg/kg/day + m6-Ab | ~45-65% (additive effect) | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of QC inhibitors.

Glutaminyl Cyclase (QC) Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC50 or Ki) of test compounds against QC.

Principle: The assay utilizes a fluorogenic substrate, such as L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), which is first cyclized by QC to form pGlu-AMC. In a second step, a developer enzyme, pyroglutamyl aminopeptidase (pGAP), cleaves the pGlu residue, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the QC activity.

Materials:

-

Human recombinant QC

-

Gln-AMC substrate

-

pGAP developer enzyme

-

Test compound (e.g., this compound, varoglutamstat)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.0)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380-490 nm, Emission: ~460-520 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, QC enzyme, and Gln-AMC substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the QC reaction to proceed.

-

Add the pGAP developer enzyme to the wells.

-

Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of pGlu-AMC.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of QC inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Pyroglutamate-Aβ (pGlu-Aβ) Sandwich ELISA

This immunoassay is used to quantify the levels of pGlu-Aβ in biological samples such as brain homogenates or cerebrospinal fluid.

Principle: A capture antibody specific for a region of the Aβ peptide is coated onto the wells of a microplate. The sample containing pGlu-Aβ is added, and the pGlu-Aβ binds to the capture antibody. A detection antibody, which is specific for the N-terminal pyroglutamate modification, and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. This antibody binds to the captured pGlu-Aβ. Finally, a substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal that is proportional to the amount of pGlu-Aβ in the sample.

Materials:

-

Capture antibody (e.g., anti-Aβ monoclonal antibody)

-

Detection antibody (e.g., HRP-conjugated anti-pGlu-Aβ antibody)

-

pGlu-Aβ standard peptides

-

Coating buffer (e.g., bicarbonate buffer)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Wash buffer (e.g., PBST)

-

Sample diluent

-

TMB substrate (for HRP)

-

Stop solution (e.g., 2N H2SO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of the pGlu-Aβ standard and prepare the biological samples.

-

Add the standards and samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the wells and add the HRP-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the wells and add the TMB substrate. Incubate in the dark until a color develops.

-

Add the stop solution to quench the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of pGlu-Aβ in the samples.

Morris Water Maze (MWM) Test for Spatial Learning and Memory in a Transgenic Mouse Model of AD

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[5][6][8]

Apparatus:

-

A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

A small escape platform submerged just below the water surface.

-

Various extra-maze visual cues placed around the room.

-

A video tracking system to record the mouse's swim path.

Procedure:

-

Acquisition Phase (e.g., 5-7 days):

-

Mice are trained to find the hidden escape platform.

-

Each day, each mouse undergoes a series of trials (e.g., 4 trials).

-

For each trial, the mouse is released into the pool from a different starting position.

-

The time taken to find the platform (escape latency) and the swim path length are recorded.

-

If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

-

Probe Trial (e.g., on the day after the last acquisition day):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured. These parameters are indicative of memory retention.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyroglutamate-Aβ Formation and Inhibition

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Combination of the Glutaminyl Cyclase Inhibitor PQ912 (Varoglutamstat) and the Murine Monoclonal Antibody PBD-C06 (m6) Shows Additive Effects on Brain Aβ Pathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Glutaminyl Cyclase Inhibitor PQ912 Improves Cognition in Mouse Models of Alzheimer's Disease-Studies on Relation to Effective Target Occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer’s disease prior to amyloid β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 1 study to evaluate the safety and pharmacokinetics of PQ912, a glutaminyl cyclase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

PBD-150: Chemical Structure and Properties

An In-depth Technical Guide to PBD-150: Structure and Synthesis

For professionals in research, science, and drug development, this guide provides a comprehensive overview of the glutaminyl cyclase inhibitor this compound, detailing its chemical properties, mechanism of action, synthesis protocols, and relevant quantitative data.

This compound, also known as 1-(3,4-dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea, is a potent synthetic organic inhibitor of glutaminyl cyclase (QC).[1][2] Its development has been significant in the study of neurodegenerative diseases, particularly Alzheimer's disease.[3]

Visual Representation of this compound Structure:

Figure 1. Chemical structure of this compound.Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | [2] |

| CAS Number | 790663-33-1 | [4][5][6] |

| Molecular Formula | C15H20N4O2S | [4][5] |

| Molecular Weight | 320.41 g/mol | [4][5][7] |

| Canonical SMILES | COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC | [2][8][9] |

Mechanism of Action: Inhibition of Glutaminyl Cyclase

This compound's primary biological function is the potent inhibition of glutaminyl cyclase (QC), an enzyme that catalyzes the formation of pyroglutamate-modified amyloid-β (pGlu-Aβ) peptides.[3] This modification is a key step in the amyloid cascade hypothesis of Alzheimer's disease, as pGlu-Aβ peptides are more neurotoxic, resistant to degradation, and act as seeds for the aggregation of Aβ plaques.[10] By inhibiting QC, this compound reduces the formation of these harmful pGlu-Aβ species.[3]

Figure 2. this compound inhibits the QC-catalyzed formation of pGlu-Aβ.

Table 2: In Vitro Biological Activity of this compound

| Target | K_i Value | Reference(s) |

| Human Glutaminyl Cyclase (hQC) | 60 nM | [6][10] |

| Human Glutaminyl Cyclase (hQC) Y115E-Y117E variant | 490 nM | [3][4][8][11] |

| Murine Glutaminyl Cyclase | 173 nM | [3][10] |

| Isoform of Glutaminyl Cyclase (isoQC) | 7.3 µM | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward process involving the reaction of an isothiocyanate with a primary amine. For research involving positron emission tomography (PET), a radiolabeled version, [11C]this compound, has also been synthesized.[10]

Protocol 1: Synthesis of this compound

This protocol is based on the reaction between 4-Isothiocyanato-1,2-dimethoxybenzene and 1-(3-aminopropyl)imidazole.

Materials and Reagents:

-

4-Isothiocyanato-1,2-dimethoxybenzene

-

1-(3-aminopropyl)imidazole

-

Ethanol (EtOH)

Procedure:

-

Dissolve 4-Isothiocyanato-1,2-dimethoxybenzene (1.0 eq) in ethanol (e.g., 0.5 M concentration).

-

Add 1-(3-aminopropyl)imidazole (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Remove the solvent under vacuum.

-

Recrystallize the resulting solid from ethanol to yield this compound as a white powder.

Figure 3. General workflow for the synthesis of this compound.

Protocol 2: Radiosynthesis of [11C]this compound

The synthesis of the radiolabeled tracer involves the carbon-11 methylation of its desmethyl precursor, 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea.[10]

Materials and Reagents:

-

1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea (precursor)

-

[11C]Methyl triflate ([11C]MeOTf)

-

Potassium carbonate (K2CO3) solution

-

Sodium sulfate (Na2SO4)

-

Solvents for reaction and purification (e.g., acetone)

Procedure:

-

Prepare the desmethyl precursor.

-

Dry a K2CO3 solution over Na2SO4.

-

The radiolabeling is performed by reacting the precursor with [11C]MeOTf in the presence of the dried K2CO3 solution.

-

The reaction is typically automated in a synthesis module (e.g., TRACERLab FXC-Pro).[10]

-

Purify the product, [11C]this compound, using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Formulate the final product for injection.

Table 3: Properties of [11C]this compound Radiosynthesis

| Property | Value | Reference(s) |

| Yield | 7.3% (non-decay corrected) | [10][12] |

| Radiochemical Purity | ≥95% | [10][12] |

| Specific Activity | 5.7 Ci/µmol | [10][12] |

Protocol 3: HPLC Analysis of this compound

This method is used for assessing the purity of the synthesized this compound.

System and Conditions:

-

HPLC System: Shimadzu LC-2010A HT or equivalent.

-

Column: Luna C18 (150 x 4.6 mm, 5µm).

-

Mobile Phase: 20% Acetonitrile, 10 mM Ammonium Acetate (NH4OAc).

-

Flow Rate: 2 mL/min.

-

UV Detection: 254 nm.

Preclinical Evaluation and Stability

While this compound shows potent in vitro activity, its preclinical evaluation has revealed important characteristics regarding its stability and blood-brain barrier (BBB) permeability.

Protocol 4: Rat Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound.

Procedure:

-

Incubate this compound with rat liver microsomes at 37°C.[13][14]

-

The reaction is initiated by adding the cofactor NADPH.[13][14]

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Terminate the reaction at each time point by adding a quenching solvent like ice-cold acetonitrile.[15]

-

Analyze the remaining concentration of this compound at each time point using LC-MS/MS to determine its half-life.

Table 4: Metabolic Stability of this compound

| Parameter | Result | Conclusion | Reference(s) |

| Half-life in Rat Liver Microsomes | >60 minutes | Indicates high metabolic stability. | [10] |

| % Remaining at 60 min | 78% | Lack of brain uptake is likely not due to rapid metabolism. | [10] |

Despite its therapeutic potential demonstrated in transgenic mouse models, PET imaging studies with [11C]this compound in rodents have shown a lack of brain uptake, suggesting it does not effectively cross the blood-brain barrier.[10][12] This limitation is important for researchers to consider when designing in vivo studies targeting the central nervous system.

References

- 1. PBD150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea | C15H20N4O2S | CID 6539196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound|790663-33-1|COA [dcchemicals.com]

- 7. This compound | Beta Amyloid | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. achmem.com [achmem.com]

- 10. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer’s disease prior to amyloid β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. scialert.net [scialert.net]

PBD-150: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of PBD-150, a potent inhibitor of human glutaminyl cyclase (hQC). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of neurodegenerative diseases such as Alzheimer's.

Quantitative Data Summary

The binding affinity of this compound for its target enzyme has been quantitatively determined, providing a clear measure of its potency. This data is crucial for understanding its potential as a therapeutic agent.

| Compound | Target | Ki Value |

| This compound | Human Glutaminyl Cyclase (hQC) Y115E-Y117E variant | 490 nM[1] |

Table 1: Binding Affinity of this compound. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.

Mechanism of Action: Inhibition of Pyroglutamate-Amyloid-β Formation

This compound exerts its therapeutic potential by inhibiting the enzymatic activity of human glutaminyl cyclase (hQC). This enzyme plays a critical role in the pathogenesis of Alzheimer's disease by catalyzing the formation of pyroglutamate-amyloid-β (pGlu-Aβ) peptides.[2][3] These modified Aβ peptides are highly prone to aggregation and are considered to be a key seeding species for the formation of toxic amyloid plaques in the brain.[2][3]

By inhibiting hQC, this compound effectively reduces the production of pGlu-Aβ, thereby potentially halting the cascade of events that leads to neurodegeneration.[2][3] This targeted mechanism of action makes this compound a promising candidate for disease-modifying therapy in Alzheimer's disease.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound involves specific and sensitive biochemical assays. Below are detailed methodologies for key experiments.

Expression and Purification of Human Glutaminyl Cyclase (hQC) Y115E-Y117E Variant

The human glutaminyl cyclase Y115E-Y117E variant, a more soluble and stable form of the enzyme, is expressed in E. coli for in vitro assays.[1][4][5][6][7]

Protocol:

-

Gene Cloning and Expression: The gene encoding the hQC Y115E-Y117E variant is cloned into a suitable bacterial expression vector.

-

Bacterial Culture: The transformed E. coli cells are grown in a large-scale culture to an optimal density.

-

Induction of Protein Expression: Protein expression is induced by the addition of an inducing agent, such as IPTG.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed to release the recombinant protein. The hQC variant is then purified from the cell lysate using affinity chromatography techniques, such as Ni-NTA chromatography, followed by further purification steps like size-exclusion chromatography to ensure high purity.[6][7]

Glutaminyl Cyclase Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potential of compounds like this compound on hQC activity. It relies on a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage.

Materials:

-

Purified recombinant human glutaminyl cyclase (hQC) Y115E-Y117E variant

-

Fluorogenic substrate: Gln-AMC (L-Glutamine-7-amido-4-methylcoumarin)

-

Auxiliary enzyme: Pyroglutamyl aminopeptidase (pGAP)

-

This compound or other test inhibitors

-

Assay buffer (e.g., Tris or HEPES buffer at a specific pH)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Reaction Setup: A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, the hQC enzyme, and varying concentrations of the inhibitor (this compound).

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate, Gln-AMC.

-

Coupled Enzyme Reaction: In the presence of hQC, Gln-AMC is converted to pGlu-AMC. The auxiliary enzyme, pGAP, then cleaves pGlu-AMC, releasing the fluorescent molecule AMC.

-

Fluorescence Measurement: The increase in fluorescence over time, which is proportional to the hQC activity, is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Determination of Ki Value

The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 value, as it is independent of the substrate concentration. The Ki value for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant of the enzyme for the substrate, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

To determine the Km, a separate experiment is conducted where the initial reaction velocity is measured at various substrate concentrations in the absence of the inhibitor. The data is then fitted to the Michaelis-Menten equation.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. The soluble Y115E–Y117E variant of human glutaminyl cyclase is a valid target for X-ray and NMR screening of inhibitors against Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db.bio-m.org [db.bio-m.org]

- 3. researchgate.net [researchgate.net]

- 4. The soluble Y115E-Y117E variant of human glutaminyl cyclase is a valid target for X-ray and NMR screening of inhibitors against Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Soluble Variants of Human Recombinant Glutaminyl Cyclase | PLOS One [journals.plos.org]

- 7. Soluble Variants of Human Recombinant Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PBD-150: A Glutaminyl Cyclase Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PBD-150 is a potent inhibitor of human glutaminyl cyclase (hQC), an enzyme implicated in the pathogenesis of Alzheimer's disease (AD). By catalyzing the formation of neurotoxic pyroglutamate-modified amyloid-β (AβpE) peptides, hQC represents a key therapeutic target. Preclinical studies have demonstrated the potential of this compound to mitigate AD-like pathology in animal models, although significant questions remain regarding its mechanism of action, particularly concerning its ability to cross the blood-brain barrier. This document provides a comprehensive overview of the available preclinical data on this compound, including its biochemical activity, in vivo efficacy, and pharmacokinetic properties, to serve as a technical resource for researchers and professionals in the field of neurodegenerative drug development.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. A significant component of these plaques is a modified form of Aβ, pyroglutamate-Aβ (AβpE), which is more prone to aggregation and neurotoxicity than unmodified Aβ.[1] The formation of AβpE is catalyzed by the enzyme glutaminyl cyclase (QC).[2] Inhibition of QC is therefore a promising therapeutic strategy to prevent the formation of these toxic Aβ species and impede the progression of AD.[1]

This compound has emerged as a small molecule inhibitor of QC. This guide synthesizes the findings from various preclinical investigations to provide a detailed understanding of its pharmacological profile.

Mechanism of Action

This compound is a competitive inhibitor of human glutaminyl cyclase.[3][4] By binding to the active site of the enzyme, it prevents the cyclization of N-terminal glutamate residues of Aβ peptides, thereby reducing the production of AβpE.[5] This, in turn, is hypothesized to decrease the rate of Aβ aggregation and plaque formation, ultimately protecting against neuronal damage and cognitive decline.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting AβpE formation.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Inhibitor | Ki (nM) | Assay System | Reference |

| Human Glutaminyl Cyclase (hQC) | This compound | 490 | Y115E-Y117E variant | [3] |

| Human Glutaminyl Cyclase (hQC) | This compound | 60 | Not specified | [6] |

Note: The discrepancy in Ki values may be due to different assay conditions or enzyme variants used.

Table 2: In Vitro Efficacy in Cell-Based Assays

| Cell Line | Treatment | Effect on Aβ Species | Reference |

| HEK293 cells expressing hQC and hAPP | This compound (0.1 µM) | Reduced formation of pGlu-Aβ (3-40) and pGlu-Aβ (3-42) | [4] |

| HEK293 cells expressing APPsw/l and hQC | This compound (0.1 µM, low concentration) | Significantly reduced formation of Aβ3(pE)–42 | [5] |

| HEK293 cells expressing APPsw/l and hQC | This compound (1 µM, high concentration) | Significantly reduced formation of Aβ3(pE)–42 | [5] |

Table 3: In Vivo Efficacy in Transgenic Mouse Models of Alzheimer's Disease

| Mouse Model | Treatment Regimen | Duration | Key Findings | Reference |

| Tg2576 | This compound in food (2.4 mg/g or 7.2 mg/g) | 10 months | - Dose-dependent reduction of Aβ3(pE)–42 (26% low dose, 52% high dose).- Dose-dependent reduction of Aβx–42 (45% low dose, 75% high dose) and Aβx–40 (31% low dose, 66% high dose).- Diminished cortical plaque formation.- Improved context memory in female mice (44.2% improvement in high-dose group). | [5] |

| TASD-41 | This compound in food (dose not specified) | Not specified | - Reduced Aβ3(pE)–42 by 58%.- Reduced Aβx–42 by 61% and Aβx–40 by 54%.- Significantly diminished plaque density by 80%.- Alleviated gliosis. | [5] |

Table 4: Pharmacokinetic and Brain Penetration Data

| Species | Compound | Administration Route | Key Findings | Reference |

| Rat | [11C]PBD150 | Intravenous | - No brain uptake observed in PET imaging.- Lack of brain uptake not due to rapid metabolism (half-life >60 min in rat liver microsomes).- Lack of brain uptake not due to P-glycoprotein efflux (cyclosporin A co-administration had no effect).- Co-administration with unlabeled this compound did not facilitate brain uptake. | [6][7] |

| Mouse | [11C]PBD150 | Intravenous | - No brain uptake observed in PET imaging. | [7] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro Glutaminyl Cyclase Inhibition Assay

A fluorometric assay is a common method for measuring QC inhibition. While the specific protocol for this compound is not detailed, a general procedure can be outlined based on similar assays described for other QC inhibitors.[8]

General Protocol:

-

Reagents: Human recombinant QC, a fluorogenic substrate (e.g., Glu-AMC), and the test inhibitor (this compound).

-

Procedure: a. The inhibitor is pre-incubated with the QC enzyme in a suitable buffer. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence signal, which is proportional to the enzyme activity, is measured over time using a plate reader. d. The inhibitory activity of this compound is determined by comparing the reaction rates in the presence and absence of the compound. e. Ki values are calculated from dose-response curves.

In Vivo Efficacy Studies in Transgenic Mice

Animal Models:

-

Tg2576 mice: Express a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.

-

TASD-41 mice: Another transgenic model of AD.

Dosing:

-

This compound was administered orally by incorporating it into the food pellets at specified concentrations.[5]

Behavioral Testing:

-

Conditioned Fear Procedure: This test was used to assess context-dependent memory. Mice are placed in a novel environment and receive a mild foot shock. Memory is assessed by measuring the freezing behavior of the mice when they are returned to the same environment at a later time.[5]

Biochemical Analysis:

-

ELISA: Brain homogenates were analyzed using enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of different Aβ species (Aβ3(pE)–42, Aβx–42, and Aβx–40).[5]

Histology:

-

Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify plaque deposition.

-

Thioflavin-S Staining: This dye binds to the β-sheet structure of amyloid plaques, allowing for the visualization of cored plaques.[5]

-

Gliosis Assessment: Staining for markers of astrocytes and microglia was used to evaluate the inflammatory response around plaques.[5]

PET Imaging Studies

Radioligand:

-

[11C]PBD150 was synthesized for use in positron emission tomography (PET) imaging.[7]

Animal Models:

-

Sprague Dawley rats and CD-1 mice.[7]

Procedure:

-

[11C]PBD150 was administered intravenously.

-

Dynamic PET scans were acquired to monitor the distribution of the radioligand in the body, with a particular focus on the brain.

-

In some experiments, animals were pre-treated with the P-glycoprotein inhibitor cyclosporin A or co-injected with unlabeled this compound to investigate potential mechanisms limiting brain uptake.[7]

Experimental Workflow Diagram

Caption: General workflow of preclinical evaluation for this compound.

Discussion and Future Directions

The preclinical data for this compound demonstrate its potential as a disease-modifying agent for Alzheimer's disease. The compound effectively inhibits QC, reduces the formation of toxic AβpE peptides, and ameliorates AD-like pathology and cognitive deficits in transgenic mouse models.[3][5]

A critical finding from the preclinical studies is the lack of detectable brain penetration of this compound when administered intravenously.[6][7] This raises important questions about the mechanism underlying its observed efficacy in mouse models, where it was administered orally over a long period. Several hypotheses could explain this discrepancy:

-

Peripheral Mechanism: this compound may exert its effects by inhibiting QC in the periphery, thereby reducing the amount of circulating AβpE that can enter the brain.

-

Low but Efficacious Brain Concentrations: It is possible that this compound enters the brain at concentrations below the detection limit of PET imaging but still sufficient to engage the target and produce a therapeutic effect over chronic administration.

-

Metabolite Activity: An active metabolite of this compound that is brain-penetrant could be responsible for the observed effects.

Further research is warranted to elucidate the precise mechanism of action of this compound. Future studies should focus on:

-

Comprehensive Pharmacokinetic and Metabolite Profiling: Detailed studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites, particularly after oral administration.

-

Advanced Brain Penetration Studies: Utilizing more sensitive techniques than PET imaging to quantify brain and cerebrospinal fluid concentrations of this compound and its metabolites.

-

Toxicology Studies: A thorough toxicological evaluation is necessary to establish a safety profile for this compound before it can be considered for clinical development.

Conclusion

This compound is a promising glutaminyl cyclase inhibitor with demonstrated preclinical efficacy in models of Alzheimer's disease. While the lack of brain penetration observed in PET studies presents a challenge to the conventional understanding of its mechanism, the robust in vivo effects suggest that further investigation is warranted. The data presented in this guide provide a foundation for future research aimed at fully characterizing the therapeutic potential of this compound and the broader class of QC inhibitors for the treatment of Alzheimer's disease.

References

- 1. PBD150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. db.bio-m.org [db.bio-m.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer’s disease prior to amyloid β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of PBD-150 in Neuroinflammation: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide addresses the core concepts of neuroinflammation as requested. However, extensive searches for "PBD-150" in the context of neuroinflammation did not yield specific information on a molecule or compound with this designation. Therefore, this document provides a comprehensive overview of neuroinflammation, utilizing illustrative data and protocols to serve as a template for the analysis of a novel therapeutic agent. The signaling pathways, experimental workflows, and data presented are based on established principles in the field of neuroinflammation research and are intended to be representative.

Introduction to Neuroinflammation

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, ischemia, and neurodegenerative protein aggregates.[1][2] While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic and dysregulated neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[1][2][3] The primary cellular mediators of neuroinflammation are microglia and astrocytes, the resident immune cells of the CNS.[4][5] Upon activation, these glial cells release a plethora of inflammatory mediators, such as cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which can contribute to neuronal damage and disease progression.[1][2]

Key Cellular Players in Neuroinflammation

Microglia

Microglia are the primary immune effector cells of the CNS, constantly surveying their environment for signs of damage or infection.[5] In response to pathological stimuli, microglia become activated and undergo a morphological and functional transformation. Activated microglia can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) states.[4] M1 microglia release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while M2 microglia are involved in tissue repair and the resolution of inflammation.[4]

Astrocytes

Astrocytes are the most abundant glial cells in the CNS and play crucial roles in maintaining brain homeostasis. In the context of neuroinflammation, astrocytes can become reactive, a process known as astrogliosis. Reactive astrocytes can have both neuroprotective and neurotoxic functions. They can contribute to the inflammatory milieu by producing cytokines and chemokines, but also play a role in restricting inflammation and protecting neurons.[4][6]

Core Signaling Pathways in Neuroinflammation

Several key signaling pathways are implicated in the regulation of neuroinflammatory responses. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation.[7] In the CNS, activation of NF-κB in microglia and astrocytes leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7] The NF-κB pathway can be activated by various stimuli, including lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), as well as pro-inflammatory cytokines like TNF-α and IL-1β.[7]

Caption: Simplified NF-κB signaling pathway in glial cells.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathway is another crucial regulator of neuroinflammation.[7] This pathway consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate and activate downstream targets, leading to the production of pro-inflammatory mediators.[7]

Quantitative Data on the Effects of a Hypothetical Anti-Inflammatory Agent

The following tables present hypothetical data illustrating the potential effects of a compound like "this compound" on key inflammatory markers in in vitro and in vivo models of neuroinflammation.

Table 1: Effect of Hypothetical Compound this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle | 15.2 ± 2.1 | 8.5 ± 1.2 | 10.1 ± 1.5 |

| LPS (100 ng/mL) | 254.8 ± 15.3 | 189.4 ± 12.7 | 312.6 ± 20.8 |

| LPS + this compound (1 µM) | 127.3 ± 9.8 | 95.1 ± 7.5 | 155.9 ± 11.2 |

| LPS + this compound (10 µM) | 65.1 ± 5.4 | 48.2 ± 4.1 | 78.3 ± 6.9** |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS alone. |

Table 2: Effect of Hypothetical Compound this compound on Microglial Activation in a Mouse Model of Neuroinflammation

| Treatment Group | Iba1-Positive Cells/mm² | CD68-Positive Area (%) |

| Sham | 35 ± 5 | 2.1 ± 0.4 |

| LPS (5 mg/kg, i.p.) | 152 ± 12 | 15.8 ± 1.9 |

| LPS + this compound (10 mg/kg) | 78 ± 8 | 8.2 ± 1.1 |

| LPS + this compound (30 mg/kg) | 45 ± 6 | 4.5 ± 0.7 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS alone. |

Experimental Protocols

The following are generalized protocols for key experiments commonly used in neuroinflammation research.

In Vitro Microglial Activation Assay

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

Cell Viability: Cell viability is assessed using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Immunohistochemistry for Microglial Activation in Brain Tissue

-

Tissue Preparation: Animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose.

-

Sectioning: Brains are sectioned at 30 µm thickness using a cryostat.

-

Immunostaining:

-

Sections are washed in PBS and then blocked in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

-

Sections are incubated overnight at 4°C with a primary antibody against a microglial marker (e.g., Iba1).

-

After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Sections are counterstained with DAPI to visualize cell nuclei.

-

-

Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number of Iba1-positive cells and their morphology are quantified using image analysis software.

Caption: A representative experimental workflow for evaluating an anti-inflammatory compound.

Conclusion

While specific data on "this compound" is not currently available in the public domain, the framework provided in this guide offers a comprehensive approach to evaluating the potential of a novel compound in the context of neuroinflammation. By utilizing a combination of in vitro and in vivo models, and by assessing key cellular and molecular markers, researchers can thoroughly characterize the mechanism of action and therapeutic potential of new drug candidates for neurodegenerative diseases. The intricate signaling pathways, such as NF-κB and MAPK, present viable targets for intervention, and a multi-faceted experimental approach is essential for successful drug development in this complex field.

References

- 1. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

- 2. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglia and Astroglia—The Potential Role in Neuroinflammation Induced by Pre- and Neonatal Exposure to Lead (Pb) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF‐κB activation in astrocytes drives a stage‐specific beneficial neuroimmunological response in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

PBD-150 Target Validation in Dementia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dementia, particularly Alzheimer's disease (AD), presents a significant and growing global health challenge. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. A specific, modified form of Aβ, pyroglutamated Aβ (pGlu-Aβ or AβpE), is increasingly recognized as a critical initiator of plaque formation and neurotoxicity. This technical guide provides an in-depth overview of the target validation for PBD-150, a small molecule inhibitor of Glutaminyl Cyclase (QC), the enzyme responsible for the formation of pGlu-Aβ. This compound has shown promise in preclinical models by reducing pGlu-Aβ levels, mitigating downstream pathology, and improving cognitive function. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways to support further research and development in this therapeutic area.

Introduction: The Role of Glutaminyl Cyclase and Pyroglutamated Aβ in Alzheimer's Disease

The amyloid cascade hypothesis has long been a cornerstone of AD research. Within this framework, the formation of neurotoxic Aβ plaques is a central event. Glutaminyl cyclase (QC), also known as glutaminyl-peptide cyclotransferase (QPCT), is a pivotal enzyme in this process. QC catalyzes the cyclization of N-terminal glutamate residues of Aβ peptides into the more stable and aggregation-prone pyroglutamate form (pGlu-Aβ)[1][2].

The presence of pGlu-Aβ is significant for several reasons:

-

Increased Aggregation Propensity: pGlu-Aβ is more hydrophobic and resistant to degradation than unmodified Aβ, acting as a seed for the aggregation of other Aβ species[1][2].

-

Enhanced Neurotoxicity: These modified peptides exhibit heightened neurotoxicity compared to full-length Aβ[1].

-

Prevalence in AD Brains: Elevated levels of QC and pGlu-Aβ are found in the cortex and hippocampus of individuals with AD, correlating with plaque burden[1].

Given its critical role in the formation of this pathogenic Aβ species, QC has emerged as a compelling therapeutic target for AD. Inhibition of QC presents a novel strategy to prevent the initiation of Aβ aggregation, thereby potentially halting the progression of the disease at an early stage.

This compound: A Potent Glutaminyl Cyclase Inhibitor

This compound is a potent, small-molecule inhibitor of human glutaminyl cyclase. It was developed to specifically target the enzymatic activity of QC and prevent the formation of pGlu-Aβ.

Mechanism of Action

This compound acts as a competitive inhibitor of glutaminyl cyclase. Its mechanism involves binding to the active site of the QC enzyme, preventing the cyclization of N-terminal glutamate residues on Aβ peptides. This direct inhibition reduces the production of pGlu-Aβ, thereby decreasing the seeding and subsequent aggregation of amyloid plaques.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibition of Glutaminyl Cyclase by this compound

| Parameter | Species | Value | Reference |

| Ki | Human QC | 60 nM | [3] |

| Ki | Murine QC | 173 nM | [3] |

Table 2: In Vivo Effects of this compound in Tg2576 Transgenic Mice

| Treatment Group | Aβ3(pE)-42 Reduction | Aβx-42 Reduction | Aβx-40 Reduction | Reference |

| Low Dose (2.4 mg/g food) | 23% | Dose-dependent decrease | Dose-dependent decrease | [4] |

| High Dose (7.2 mg/g food) | 65% | Dose-dependent decrease | Dose-dependent decrease | [4] |

Signaling Pathways and Experimental Workflows

Glutaminyl Cyclase Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of Glutaminyl Cyclase (QC) in the amyloid cascade and the mechanism of action for this compound.

References

- 1. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 3. Glutaminyl cyclase inhibition attenuates pyroglutamate Aβ and Alzheimer’s disease–like pathology [alzped.nia.nih.gov]

- 4. db.bio-m.org [db.bio-m.org]

PBD-150: An In-Depth Technical Guide to its Enzymatic Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBD-150 has emerged as a significant small molecule inhibitor of human glutaminyl cyclase (QC), an enzyme implicated in the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the enzymatic activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

This compound specifically targets glutaminyl cyclase, which catalyzes the formation of pyroglutamate-amyloid-β (pGlu-Aβ) peptides.[1][2][3] These modified Aβ peptides are highly prone to aggregation and are considered key initiators of the toxic amyloid plaques characteristic of Alzheimer's disease.[1][2] By inhibiting QC, this compound effectively reduces the formation of these pathogenic pGlu-Aβ species, thereby presenting a promising therapeutic strategy.

Core Mechanism of Action

This compound is a potent inhibitor of human glutaminyl cyclase (QC).[4] QC is an enzyme that facilitates the post-translational modification of the N-terminal glutamate residue of amyloid-beta (Aβ) peptides into a pyroglutamate (pGlu) residue.[2][4] This cyclization process is a critical step in the generation of highly neurotoxic and aggregation-prone pGlu-Aβ peptides.[1] this compound intervenes in this pathological cascade by binding to QC and inhibiting its enzymatic activity, thus preventing the formation of pGlu-Aβ.

Quantitative Data Summary

The inhibitory activity of this compound against glutaminyl cyclase has been quantified in various studies. The following tables summarize the key quantitative data available for this compound and its effects.

| Parameter | Value | Species/System | Reference |

| Ki | ~490 nM | Human QC | (Buchholz et al., 2006) |

| Ki | 60 nM | Human QC (Y115E-Y117E variant) | (MedchemExpress) |

| IC50 | 56.3 nM (for a similar compound, PQ912) | Human QC | (ACS Sensors, 2024) |

Table 1: In Vitro Inhibitory Activity of this compound against Glutaminyl Cyclase.

| Experimental System | This compound Concentration | Reduction in pGlu-Aβ3-42 | Reference |

| HEK293 cells expressing APPsw/l and human QC | 0.1 µM | Significant reduction | (Schilling et al., 2008)[5] |

| HEK293 cells expressing APPsw/l and human QC | 1 µM | More pronounced reduction | (Schilling et al., 2008)[5] |

| Tg2576 mice (6-month treatment) | 2.4 mg/g of food | Significant reduction in brain Aβ3(pE)-42 | (Schilling et al., 2008)[5] |

| Tg2576 mice (6-month treatment) | 7.2 mg/g of food | More pronounced reduction in brain Aβ3(pE)-42 | (Schilling et al., 2008)[5] |